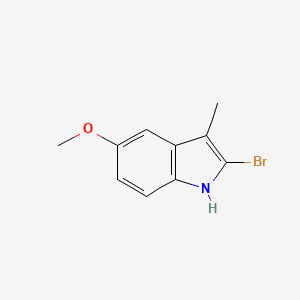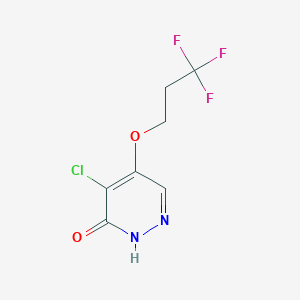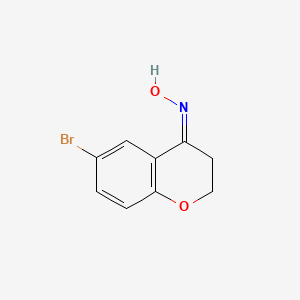![molecular formula C15H13NO2 B11871371 7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)
7-(Dimethylamino)-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Dimethylamino)-6H-benzo[c]chromen-6-one is a compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-6H-benzo[c]chromen-6-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst .
Another method involves the use of biphenyl-2-carboxylic acids and thionyl chloride to form the desired compound through a radical arene carbon-oxygen bond formation reaction . This method has been shown to produce good to excellent yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Pechmann condensation reaction is widely used due to its simplicity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Dimethylamino)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
7-(Dimethylamino)-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its unique optical properties.
Biology: The compound is used in biological studies to monitor cellular processes and interactions.
Industry: The compound is used in the production of dyes, optical brighteners, and other industrial products.
Wirkmechanismus
The mechanism of action of 7-(Dimethylamino)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. One notable mechanism is the excited-state intramolecular proton transfer (ESIPT) process, which is influenced by the solvent environment . This process affects the compound’s fluorescence properties and makes it useful as a fluorescent probe.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8-Dihydroxyflavone: A selective small TrkB receptor agonist with antidepressant properties.
4-Methyl-7-amino coumarin: Known for its fluorescence properties and applications in laser dyes.
4-Methyl-7-dimethylamino coumarin: Similar to 7-(Dimethylamino)-6H-benzo[c]chromen-6-one in terms of its fluorescence properties.
Uniqueness
This compound stands out due to its unique ESIPT mechanism, which significantly influences its optical properties. This makes it particularly valuable in applications requiring precise fluorescence monitoring and analysis.
Eigenschaften
Molekularformel |
C15H13NO2 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
7-(dimethylamino)benzo[c]chromen-6-one |
InChI |
InChI=1S/C15H13NO2/c1-16(2)12-8-5-7-11-10-6-3-4-9-13(10)18-15(17)14(11)12/h3-9H,1-2H3 |
InChI-Schlüssel |
FPEJTMGXNODCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C(=O)OC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)


![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)


![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)

![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)



